

1'-Oxo Perazine-d8: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name:	1'-Oxo Perazine-d8
CAS No.:	1246820-86-9
Cat. No.:	B587951

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An essential tool for precise bioanalysis, **1'-Oxo Perazine-d8** serves as a stable isotope-labeled internal standard for the quantification of its parent compound, 1'-Oxo Perazine, a metabolite of the antipsychotic drug Perazine. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in a research setting.

PART 1: CORE DIRECTIVE

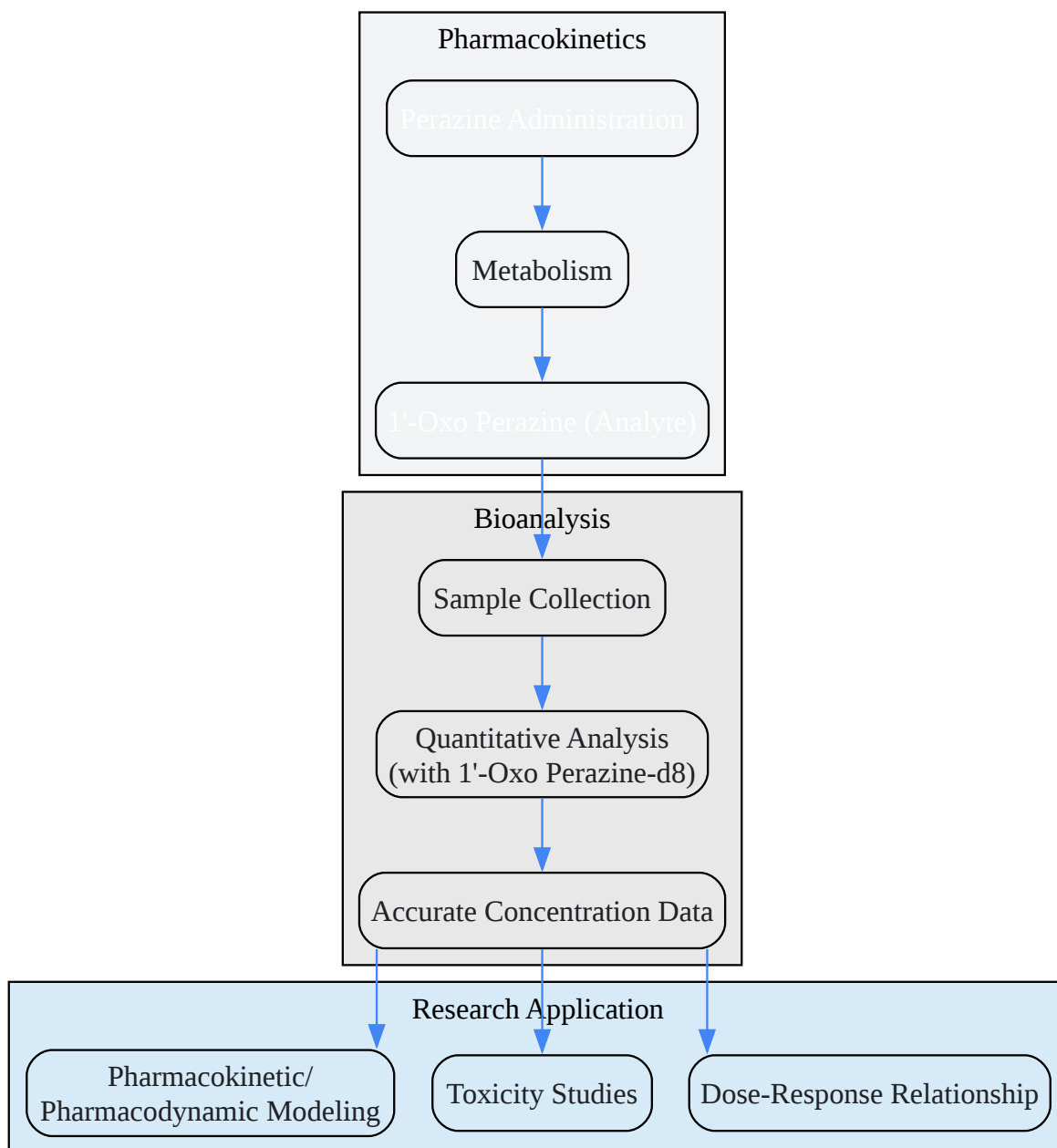
Introduction to 1'-Oxo Perazine-d8

1'-Oxo Perazine-d8 is a deuterated form of 1'-Oxo Perazine, meaning it has eight hydrogen atoms replaced with deuterium.^{[1][2]} This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).^[1] Perazine itself is a phenothiazine derivative used as an antipsychotic medication.^{[1][3]} The study of its metabolites, such as 1'-Oxo Perazine, is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

Chemical Properties and Structure

Property	Value	Source
Chemical Name	1'-Oxo Perazine-d8	[2]
Synonyms	1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine-d8	[2]
CAS Number	1246820-86-9	[2]
Molecular Formula	C20H15D8N3OS	[2]
Molecular Weight	361.53 g/mol	[2]
Appearance	Red Foam	[2]

The structure of **1'-Oxo Perazine-d8** is characterized by a phenothiazine core linked to a piperazine ring, with an oxo group on the piperazine and eight deuterium atoms incorporated into the molecule. The unlabeled form, 1'-Oxo Perazine, has a molecular formula of C20H23N3OS and a molecular weight of 353.48 g/mol .[4]



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